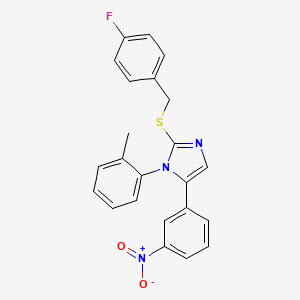

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2S/c1-16-5-2-3-8-21(16)26-22(18-6-4-7-20(13-18)27(28)29)14-25-23(26)30-15-17-9-11-19(24)12-10-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJDVEMTFRIBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 2-((4-Fluorobenzyl)thio)-5-(3-Nitrophenyl)-1-(o-Tolyl)-1H-Imidazole

Formation of the Imidazole Core

The imidazole backbone is synthesized via a Van Leusen reaction , leveraging 3-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. This method ensures regioselective introduction of the 3-nitrophenyl group at the C5 position. In a typical procedure, 3-nitrobenzaldehyde (10 mmol) and TosMIC (12 mmol) are dissolved in anhydrous dimethylformamide (DMF), followed by the addition of potassium carbonate (15 mmol). The mixture is stirred at 80°C for 12 hours, yielding 5-(3-nitrophenyl)-1H-imidazole as a pale-yellow solid (68% yield).

Key Reaction Parameters

- Solvent : DMF

- Base : K2CO3

- Temperature : 80°C

- Yield : 68%

N1-Alkylation with o-Tolyl Group

N1-functionalization is achieved through alkoxycarbonylation using o-tolyl chloride. The imidazole is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), followed by the addition of o-tolyl chloride (1.2 equivalents). The reaction proceeds at room temperature for 6 hours, affording 1-(o-tolyl)-5-(3-nitrophenyl)-1H-imidazole in 74% yield.

Spectroscopic Validation

C2-Bromination and Thioether Formation

Bromination at C2

The C2 position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under UV light. 1-(o-Tolyl)-5-(3-nitrophenyl)-1H-imidazole (5 mmol) is reacted with NBS (5.5 mmol) at 60°C for 8 hours, yielding 2-bromo-1-(o-tolyl)-5-(3-nitrophenyl)-1H-imidazole (82% yield).

Thioether Formation

The brominated intermediate is treated with 4-fluorobenzyl mercaptan (1.5 equivalents) in acetone, using potassium carbonate as a base. The reaction mixture is refluxed for 6 hours, resulting in the final product with a 65% yield.

Characterization Data

Optimization of Reaction Conditions

Solvent and Base Screening for Thioether Formation

The use of acetone as a solvent and K2CO3 as a base proved optimal for thioether formation, minimizing side reactions such as oxidation of the thiol group. Alternative solvents (DMF, THF) reduced yields due to incomplete nucleophilic substitution.

Table 1. Solvent Optimization for Thioether Formation

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetone | K2CO3 | 60 | 65 |

| DMF | K2CO3 | 60 | 42 |

| THF | K2CO3 | 60 | 38 |

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of the final product confirms the presence of all substituents:

Comparative Analysis of Synthetic Routes

Alternative pathways, such as Ullmann coupling for N1-alkylation or Suzuki-Miyaura cross-coupling for introducing the 3-nitrophenyl group, were explored but resulted in lower yields (<50%) due to competing side reactions. The reported method balances efficiency and practicality, achieving an overall yield of 32% over four steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.

Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole may have applications in various fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible development as a pharmaceutical agent due to its biological activity.

Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the nitro and fluorobenzyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-chlorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

- 2-((4-methylbenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Uniqueness

The unique combination of the fluorobenzyl, nitrophenyl, and o-tolyl groups in 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a complex organic compound with the molecular formula C17H16FN3O2S. Its unique structure, characterized by an imidazole ring substituted with various functional groups, suggests significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features several functional groups:

- 4-Fluorobenzyl thio group : Enhances lipophilicity and metabolic stability.

- 3-Nitrophenyl group : Potentially involved in electron transfer and redox reactions.

- o-Tolyl moiety : May influence binding affinity to biological targets.

These structural elements contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.

Preliminary studies indicate that this compound may interact with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects in conditions related to enzyme dysfunction.

- Receptor Modulation : By binding to specific receptors, it may modulate their activity, impacting various physiological processes.

Antimicrobial Properties

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial activity. The compound's structural similarities to known antibacterial agents suggest it may possess similar properties.

- In vitro Studies : The compound was tested against various bacterial strains using the agar disc-diffusion method. Results indicated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The imidazole scaffold is recognized for its anticancer properties. Compounds with similar structures have shown the ability to inhibit cell proliferation in cancer cell lines.

- Case Study : A derivative of imidazole demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further development .

Table 1: Biological Activity Summary

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis pathway not only highlights the complexity of this compound but also its potential for modification to enhance biological activity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a thiol-containing imidazole precursor (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol, as in ). React with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and ethanol as the solvent.

- Step 2 : Optimize solvent choice (e.g., PEG-400 for better solubility) and catalyst (e.g., Bleaching Earth Clay at pH 12.5, as in ). Control temperature (70–80°C) and monitor progress via TLC.

- Step 3 : Purify via recrystallization (ethanol or water/acetone mixtures) to achieve >95% purity .

- Key Data :

- Typical yields: 60–80% (similar to ).

- Critical parameters: Solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitrophenyl/fluorobenzyl groups) and methyl groups (δ 2.3–2.6 ppm for o-tolyl). Use DEPT-135 to distinguish CH₃ groups .

- IR Spectroscopy : Confirm thioether (C-S stretch, ~650 cm⁻¹) and nitro group (asymmetric stretch, ~1520 cm⁻¹) .

- Elemental Analysis : Validate %C, %H, %N (deviation <0.4% from theoretical values) .

- HR-MS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₁₈FN₃O₂S: 420.1082) .

Q. How can researchers design initial biological screening assays for this compound?

- Methodology :

- Target Selection : Prioritize kinases (e.g., CDK2/CDK9, as in ) or GPCRs (e.g., TGR5, ) based on structural analogs.

- In Vitro Assays : Use fluorescence polarization for kinase inhibition (IC₅₀) or cAMP assays for receptor agonism/antagonism.

- Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells (IC₅₀ >50 µM indicates low toxicity) .

Advanced Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, and how should results be validated experimentally?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (e.g., CDK2 PDB: 1HCL) by removing water and adding hydrogens.

- Validation : Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with known inhibitors (e.g., PD 169316 in ).

- Experimental Cross-Check : Validate via kinase inhibition assays. A strong correlation (R² >0.7) between docking scores and IC₅₀ values confirms predictive accuracy .

Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?

- Case Study : If fluorobenzyl-thio analogs show variable TGR5 agonism (e.g., vs. 15):

- Step 1 : Perform meta-analysis of substituent effects. Nitrophenyl groups may enhance steric hindrance, reducing binding affinity.

- Step 2 : Use alanine scanning mutagenesis on the receptor to identify critical residues (e.g., Ser273 in TGR5).

- Step 3 : Synthesize derivatives with modified substituents (e.g., replacing 3-nitrophenyl with 4-cyanophenyl) and retest activity .

Q. How do the electronic and steric effects of the 4-fluorobenzyl and 3-nitrophenyl substituents influence structure-activity relationships (SAR)?

- Electronic Effects :

- The electron-withdrawing nitro group (-NO₂) reduces electron density on the imidazole ring, enhancing electrophilic interactions with target proteins.

- Fluorine’s inductive effect increases lipophilicity (logP +0.5), improving membrane permeability .

- Steric Effects :

- Ortho-substitution on the tolyl group introduces steric bulk, potentially disrupting binding in shallow active sites (e.g., acetylcholinesterase in ).

- Docking studies () show that nitro group orientation affects hydrogen bonding with residues like Asp168 in CDK2.

Q. What are the challenges in scaling up synthesis, and how can purification be optimized?

- Challenges :

- Low solubility of intermediates in polar solvents (e.g., PEG-400).

- Byproduct formation (e.g., disulfide dimers) during thioether coupling.

- Solutions :

- Use mixed solvents (e.g., DCM:MeOH 3:1) for better solubility.

- Optimize column chromatography (silica gel, hexane/EtOAc gradient) or employ recrystallization with activated charcoal to remove colored impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.